Cas no 1040670-26-5 ([5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate)

[5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate is a synthetic organic compound featuring a benzodioxole and oxazole core, coupled with a fluorophenoxyacetate ester moiety. This structure imparts potential reactivity and binding properties, making it a candidate for applications in medicinal chemistry and agrochemical research. The presence of the fluorophenoxy group enhances its stability and lipophilicity, which may improve bioavailability. The compound’s modular design allows for further functionalization, offering versatility in derivatization studies. Its well-defined molecular architecture ensures reproducibility in synthesis, supporting its use as an intermediate in the development of biologically active molecules. Analytical characterization is facilitated by its distinct functional groups.
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate structure
1040670-26-5 structure
Product name:[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
CAS No:1040670-26-5
MF:C19H14FNO6
MW:371.315968990326
CID:5970939
PubChem ID:27370253

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate Chemical and Physical Properties

Names and Identifiers

    • [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
    • [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
    • AKOS024653088
    • F2496-1638
    • (5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-fluorophenoxy)acetate
    • 1040670-26-5
    • Inchi: 1S/C19H14FNO6/c20-13-2-4-15(5-3-13)23-10-19(22)24-9-14-8-17(27-21-14)12-1-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2
    • InChI Key: LVBWVSBQVAFZIV-UHFFFAOYSA-N
    • SMILES: C(OCC1C=C(C2=CC=C3OCOC3=C2)ON=1)(=O)COC1=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 371.08051533g/mol
  • Monoisotopic Mass: 371.08051533g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 501
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80Ų
  • XLogP3: 3.4

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2496-1638-10mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2496-1638-75mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2496-1638-4mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2496-1638-30mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2496-1638-2μmol
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2496-1638-25mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2496-1638-5mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2496-1638-20mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2496-1638-2mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2496-1638-100mg
[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate
1040670-26-5 90%+
100mg
$248.0 2023-05-16

Additional information on [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate

Comprehensive Analysis of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate (CAS No. 1040670-26-5)

The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate (CAS No. 1040670-26-5) has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This molecule features a benzodioxole moiety linked to an oxazole ring, which is further esterified with a 4-fluorophenoxy acetic acid group. Such structural complexity makes it a subject of interest for researchers exploring novel bioactive compounds and pharmaceutical intermediates.

In the context of current scientific trends, this compound aligns with the growing demand for heterocyclic compounds in drug discovery. The 1,3-benzodioxole group is known for its presence in natural products and synthetic drugs, often associated with anti-inflammatory and neuroprotective properties. Meanwhile, the oxazole ring is a privileged scaffold in medicinal chemistry, frequently employed in the design of antimicrobial and anticancer agents. The inclusion of a fluorophenoxy segment further enhances its potential for metabolic stability and target selectivity, key factors in modern drug development.

From a synthetic chemistry perspective, the preparation of [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate involves multi-step organic transformations. Researchers often highlight the challenges associated with the regioselective formation of the oxazole ring and the esterification of the phenolic group. Recent publications have explored green chemistry approaches to optimize its synthesis, reflecting the industry's shift toward sustainable methodologies. These efforts are particularly relevant given the increasing scrutiny of chemical waste and energy consumption in industrial processes.

The compound's potential applications extend beyond pharmaceuticals. In material science, its aromatic and heterocyclic components make it a candidate for organic electronics and photoactive materials. The benzodioxole unit, for instance, has been investigated for its charge transport properties in OLEDs (organic light-emitting diodes). Additionally, the fluorine atom introduces opportunities for supramolecular interactions, which are crucial in designing functional polymers and sensors.

Analytical characterization of CAS No. 1040670-26-5 typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's purity and structural integrity, which are critical for reproducibility in research. Recent advancements in computational chemistry have also enabled molecular docking studies to predict its interactions with biological targets, a strategy aligned with the AI-driven drug discovery trend.

Given the rising interest in precision medicine and personalized therapeutics, derivatives of this compound are being screened for enzyme inhibition and receptor modulation activities. Its structural features suggest potential affinity for kinases and G-protein-coupled receptors (GPCRs), both of which are hot targets in oncology and CNS disorders. Such investigations often appear in searches related to "new kinase inhibitors 2024" or "GPCR ligands for neurodegenerative diseases," indicating its relevance to contemporary biomedical queries.

In summary, [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(4-fluorophenoxy)acetate represents a versatile chemical entity with cross-disciplinary appeal. Its synthesis, characterization, and applications intersect with cutting-edge topics like green chemistry, material science innovations, and next-generation therapeutics, making it a compelling subject for both academic and industrial research.

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